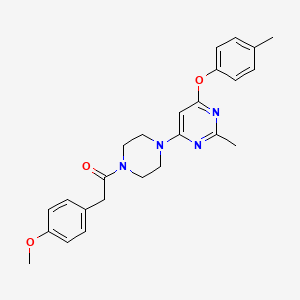

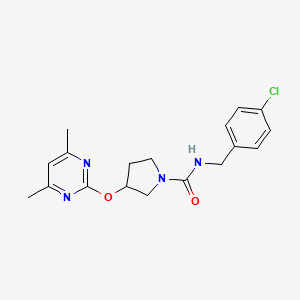

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of complex molecules involving piperazine and pyrimidine moieties often employs multi-step reactions, leveraging enaminones and various substituted benzaldehydes for the creation of dihydropyrimidinone derivatives. A notable method involves the refluxing of ethanone derivatives with dimethylformamide dimethylacetal (DMF–DMA) to synthesize enaminones, followed by a reaction with urea and substituted benzaldehydes in acetic acid, yielding dihydropyrimidinone derivatives with good efficiency (Bhat et al., 2018).

Molecular Structure Analysis The molecular structure, especially of compounds containing piperazine and pyrimidine rings, is often elucidated through crystallography. The crystal structure of enaminone derivatives, for instance, confirms the three-dimensional arrangement and interaction within the molecule, aiding in understanding the conformation and potential reactivity of these compounds (Balderson et al., 2007).

Chemical Reactions and Properties Reactivity patterns of these molecules typically involve interactions with nucleophiles, electrophiles, and other reagents that facilitate the formation of more complex derivatives. For instance, electrochemical syntheses can produce arylthiobenzazoles from the oxidation of phenyl piperazin-1-yl ethanone derivatives in the presence of suitable nucleophiles, showcasing the versatility of these frameworks in synthesizing pharmacologically relevant structures (Amani & Nematollahi, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Compounds

The chemical compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone serves as a precursor or intermediate in the synthesis of various derivative compounds with potential therapeutic applications. Research includes the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds have been synthesized and shown to exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Novel Synthesis Methods

A one-pot Biginelli synthesis method has been developed for novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This efficient synthesis method could pave the way for the creation of new compounds with potential biological activities, showcasing the versatility of the base chemical structure in facilitating diverse chemical reactions (Bhat et al., 2018).

PET Imaging in Parkinson's Disease

The compound has been used in the synthesis of new PET imaging agents, such as [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. This highlights its utility in the development of diagnostic tools for neurodegenerative diseases, providing a basis for further research into its applications in medical imaging (Wang et al., 2017).

Analgesic and Anti-inflammatory Agents

The compound's derivatives have been examined for their analgesic and anti-inflammatory activities, with some showing promising results comparable to standard drugs. This suggests potential applications in the development of new analgesic and anti-inflammatory medications (Gökçe et al., 2005).

Antimicrobial Activities

Synthesis of new pyridine derivatives, including those derived from the base chemical structure, has shown variable and modest antimicrobial activity against selected bacterial and fungal strains. This points to the potential of such compounds in the development of new antimicrobial agents (Patel et al., 2011).

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-18-4-8-22(9-5-18)32-24-17-23(26-19(2)27-24)28-12-14-29(15-13-28)25(30)16-20-6-10-21(31-3)11-7-20/h4-11,17H,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFXZNQRYPKFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)

![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)

![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)

![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)